molecular formula C12H14O2 B6167444 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 929301-80-4

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B6167444
CAS No.: 929301-80-4
M. Wt: 190.2
InChI Key:
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Description

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction environments, are applicable. The scalability of the synthetic routes mentioned above can be optimized for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens and other electrophiles can be introduced using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

CAS No.

929301-80-4

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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